![molecular formula C20H21ClFN5O3S B10834209 4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide](/img/structure/B10834209.png)
4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
PMID25666693-Compound-114: is a small molecular drug primarily indicated for the treatment of cancer-related pain, inflammatory pain, neuropathic pain, and osteoarthritis pain . It acts as an antagonist to the transient receptor potential cation channel V1 (TRPV1), which is involved in the detection of noxious chemical and thermal stimuli .
Preparation Methods
The synthesis of PMID25666693-Compound-114 involves the reaction of a phosphine-containing compound with 3-substituted-1,4,2-dioxazole-5-ketone under the condition of an iron catalyst . This method avoids the use of potentially dangerous azides or toxic phosphine halides, making it a safer and more efficient synthesis strategy . Industrial production methods for this compound are not explicitly detailed in the available literature.
Chemical Reactions Analysis
PMID25666693-Compound-114 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID25666693-Compound-114 has several scientific research applications:
Chemistry: It is used in the study of chemical reactions and synthesis methods.
Biology: It is used to investigate the biological pathways and molecular targets involved in pain perception.
Medicine: It is used in the development of pain management therapies, particularly for cancer-related pain and neuropathic pain.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
PMID25666693-Compound-114 exerts its effects by antagonizing the transient receptor potential cation channel V1 (TRPV1) . This channel is involved in the detection of noxious chemical and thermal stimuli and mediates proton influx, which may be involved in intracellular acidosis in nociceptive neurons . By blocking this channel, PMID25666693-Compound-114 helps to alleviate pain and inflammation.
Comparison with Similar Compounds
Similar compounds to PMID25666693-Compound-114 include other TRPV1 antagonists such as:
Capsaicin: An approved drug for neuropathic pain.
CNTX-4975: A phase 3 clinical trial drug for pain.
DWP-05195: A phase 2 clinical trial drug for neuropathic pain.
GRC-15300: A phase 2 clinical trial drug for pain.
PMID25666693-Compound-114 is unique in its specific synthesis method and its broad range of indications for different types of pain.
Properties
Molecular Formula |
C20H21ClFN5O3S |
---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H21ClFN5O3S/c21-15-8-12(7-14(29)11-28)10-23-18(15)26-3-5-27(6-4-26)20(30)25-19-24-16-2-1-13(22)9-17(16)31-19/h1-2,8-10,14,28-29H,3-7,11H2,(H,24,25,30)/t14-/m1/s1 |
InChI Key |
GUCBTAMMWIOHHO-CQSZACIVSA-N |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C[C@H](CO)O)Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)CC(CO)O)Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
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